Cas no 1803872-74-3 (2,3-Dimethyl-6-methoxybenzamide)

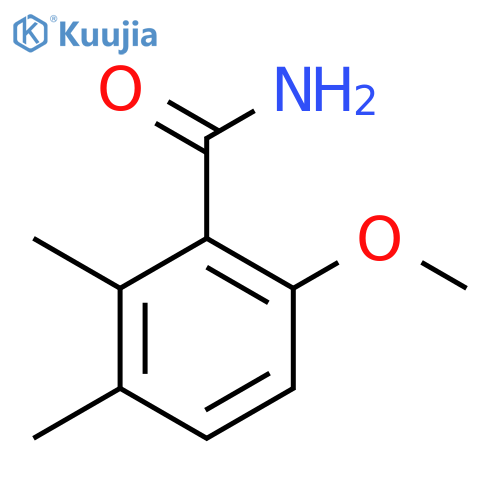

1803872-74-3 structure

商品名:2,3-Dimethyl-6-methoxybenzamide

CAS番号:1803872-74-3

MF:C10H13NO2

メガワット:179.215722799301

CID:5004861

2,3-Dimethyl-6-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- 2,3-Dimethyl-6-methoxybenzamide

-

- インチ: 1S/C10H13NO2/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H2,11,12)

- InChIKey: UJTZFSQTLWLGEL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(C)=C(C)C=1C(N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

2,3-Dimethyl-6-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009636-1g |

2,3-Dimethyl-6-methoxybenzamide |

1803872-74-3 | 97% | 1g |

1,534.70 USD | 2021-07-06 | |

| Alichem | A010009636-250mg |

2,3-Dimethyl-6-methoxybenzamide |

1803872-74-3 | 97% | 250mg |

504.00 USD | 2021-07-06 | |

| Alichem | A010009636-500mg |

2,3-Dimethyl-6-methoxybenzamide |

1803872-74-3 | 97% | 500mg |

863.90 USD | 2021-07-06 |

2,3-Dimethyl-6-methoxybenzamide 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

1803872-74-3 (2,3-Dimethyl-6-methoxybenzamide) 関連製品

- 42464-96-0(NNMTi)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量